2-[2-(3-Bromophenyl)ethoxy]acetic acid
Description
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-[2-(3-bromophenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11BrO3/c11-9-3-1-2-8(6-9)4-5-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) |
InChI Key |
MYZJJLMSOPACTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCOCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare 2-[2-(3-Bromophenyl)ethoxy]acetic acid with structurally related compounds, focusing on substituent effects, chain modifications, and functional group variations.
Substituent Effects on the Phenyl Ring
Key Compounds :
2-(3-Bromophenyl)acetic acid (CAS 1878-67-7)
- Structure : Direct attachment of acetic acid to the 3-bromophenyl ring.
- Molecular Weight : 215.05 g/mol (C₈H₇BrO₂) .
- Properties : Lacks the ethoxy linker, leading to higher rigidity and stronger electron-withdrawing effects from the bromine.
2-(3-Bromo-4-methoxyphenyl)acetic acid
- Structure : Bromine at C3 and methoxy (-OMe) at C4 of the phenyl ring.
- Crystallography : Methoxy group is coplanar with the phenyl ring (deviation <0.06 Å), while the acetic acid group tilts at 78.15° .
- Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) create a polarized aromatic system, influencing acidity and hydrogen-bonding patterns .
2-(4-Bromo-2-isopropylphenoxy)acetic acid (CAS 685853-35-4) Structure: Bromine at C4 and isopropyl group at C2. Applications: Used in agrochemical research; the bulky isopropyl group enhances lipophilicity compared to unsubstituted analogs .
Comparison Table :
*Hypothetical data inferred from analogs.
Ethoxy Chain Modifications
Key Compounds :
[2-(2-Butoxyethoxy)ethoxy]acetic acid
- Structure : Butoxy (-OC₄H₉) substituent on the ethoxy chain.
- Molecular Weight : 220.27 g/mol (C₁₀H₂₀O₅) .
- Properties : Longer alkyl chain enhances lipophilicity, making it suitable for surfactant applications .
Coumarin-Ethoxy Acetic Acid Hybrids (e.g., 3f , 4f from )
- Structure : Ethoxy-acetic acid linked to coumarin derivatives.
- MS Data :
- 3f: m/z 393.8 [M+H]⁺ (4-cyanobenzyl substituent) .
- 4f : m/z 386.9 [M+H]⁺ (4-fluorobenzyl substituent) .
Comparison Table :
Functional Group Variations
Key Compounds :
Piperazinyl-Ethoxy Acetic Acid Derivatives (e.g., –9, 16)
- Structure : Ethoxy-acetic acid linked to piperazinyl groups.
- Example : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazinyl]ethoxy]acetic acid dihydrochloride.
- Applications : Antihistamines (e.g., Cetirizine derivatives) .
Fmoc-Protected Amino Ethoxy Acetic Acid (CAS 166108-71-0) Structure: Fmoc group on the ethoxy chain. Purity: ≥98% (HPLC), used in peptide synthesis as a linker .
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate
- Structure : Ester with difluoro substitution.
- Molecular Weight : 277.11 g/mol (C₁₀H₉BrF₂O₂) .
- Reactivity : Ester group increases volatility; difluoro substitution alters electronic properties .
Comparison Table :
Q & A
Q. What computational tools predict its pharmacokinetic properties?
- Software like Schrödinger’s QikProp or SwissADME estimates logP (~2.3), indicating moderate lipophilicity. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while docking studies (AutoDock Vina) predict affinity for targets like cyclooxygenase-2 (COX-2) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
- Impurities (e.g., unreacted starting materials) or polymorphic forms (amorphous vs. crystalline) cause discrepancies. Differential Scanning Calorimetry (DSC) with heating rates of 10°C/min under nitrogen standardizes measurements. For 3-Bromophenylacetic acid, literature values range from 99–102°C .
Q. How can conflicting bioactivity results be addressed in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
